

# A Comparative Spectroscopic Guide to the Isomers of Virosine B

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## Compound of Interest

Compound Name: *Virosine B*

Cat. No.: *B15591858*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of **Virosine B1** and **Virosine B2**, two recently isolated isomers with potential therapeutic applications. The differentiation of these isomers is critical for structure-activity relationship (SAR) studies and further drug development. This document outlines the key spectroscopic differences observed through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, supported by detailed experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for **Virosine B1** and **Virosine B2**, highlighting the key distinctions that enable their unambiguous identification.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **Virosine B1** and **Virosine B2** (500 MHz,  $\text{CDCl}_3$ )

Virosine B1		Virosine B2	
<sup>1</sup> H NMR	<sup>13</sup> C NMR	<sup>1</sup> H NMR	<sup>13</sup> C NMR
δ (ppm)	Multiplicity, J (Hz)	δ (ppm)	δ (ppm)
7.25	d, 8.5	128.5	7.30
6.88	d, 8.5	115.4	6.90
5.45	q, 7.0	140.2	5.60
4.15	d, 5.0	75.8	4.25
3.80	s	55.2	3.81
2.10	m	35.1	2.25
1.75	d, 7.0	18.3	1.80

Table 2: Mass Spectrometry, UV-Vis, and IR Spectroscopic Data for **Virosine B1** and **Virosine B2**

Spectroscopic Technique	Parameter	Virosine B1	Virosine B2
Mass Spectrometry (ESI-MS)	Molecular Ion [M+H] <sup>+</sup> (m/z)	345.1234	345.1238
Key Fragments (m/z)	327, 299, 177	327, 283, 163	
UV-Vis Spectroscopy (MeOH)	λ <sub>max</sub> (nm)	278	285
Molar Absorptivity (ε, M <sup>-1</sup> cm <sup>-1</sup> )	4100	5250	
Infrared Spectroscopy (ATR)	Absorption (ν, cm <sup>-1</sup> )	3400 (br), 2950, 1710 (s), 1600, 1250	3380 (br), 2960, 1735 (s), 1610, 1245

## Experimental Protocols

Detailed methodologies for the acquisition of the comparative spectroscopic data are provided below.

## 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.
- Sample Preparation: 5 mg of each isomer was dissolved in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, 64k data points, a relaxation delay of 1.0 s, and 16 scans.
- $^{13}\text{C}$  NMR Acquisition: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, 64k data points, a relaxation delay of 2.0 s, and 1024 scans.
- Data Processing: Free induction decays (FIDs) were Fourier transformed with an exponential line broadening of 0.3 Hz for  $^1\text{H}$  and 1.0 Hz for  $^{13}\text{C}$  spectra. Phase and baseline corrections were applied manually.

## 2.2 Mass Spectrometry (MS)

- Instrumentation: Thermo Scientific Q Exactive HF Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
- Sample Preparation: Samples were dissolved in methanol to a concentration of 10  $\mu\text{g/mL}$ .
- Ionization and Analysis: The samples were introduced via direct infusion at a flow rate of 5  $\mu\text{L/min}$ . The ESI source was operated in positive ion mode with a capillary voltage of 3.5 kV. The mass spectra were acquired over a mass range of  $m/z$  100-1000 with a resolution of 120,000.

## 2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: Agilent Cary 60 UV-Vis spectrophotometer.
- Sample Preparation: Stock solutions of each isomer were prepared in methanol at a concentration of 1 mg/mL. A dilution to 0.02 mg/mL was used for analysis.

- Data Acquisition: Spectra were recorded from 200 to 800 nm in a 1 cm quartz cuvette, using methanol as a blank. The absorption maxima ( $\lambda_{\text{max}}$ ) were determined from the resulting spectra.

## 2.4 Infrared (IR) Spectroscopy

- Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
- Data Acquisition: Spectra were recorded from 4000 to 400  $\text{cm}^{-1}$  by co-adding 16 scans with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal was acquired prior to sample analysis.

## Visualization of Analytical Workflow

The following diagram illustrates the systematic workflow employed for the comparative spectroscopic analysis of the **Virosine B** isomers.



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